Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
Brand Name: Vulcanchem
CAS No.: 85455-71-6
VCID: VC17021465
InChI: InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1
SMILES:
Molecular Formula: C17H13NaO5S
Molecular Weight: 352.3 g/mol

Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate

CAS No.: 85455-71-6

Cat. No.: VC17021465

Molecular Formula: C17H13NaO5S

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate - 85455-71-6

Specification

CAS No. 85455-71-6
Molecular Formula C17H13NaO5S
Molecular Weight 352.3 g/mol
IUPAC Name sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate
Standard InChI InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1
Standard InChI Key VRBSMDAVVGUERI-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+]

Introduction

Chemical Structure and Molecular Characterization

Structural Features

The compound’s IUPAC name, sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate, reflects its polycyclic architecture. The naphthalene core is substituted at the 1-position with a sulfonate group (SO3-\text{SO}_3^-), at the 3-position with a hydroxy group (OH-\text{OH}), and at the 4-position with a (2-hydroxyphenyl)methyl moiety . This arrangement creates a planar, conjugated system with potential for π\pi-stacking interactions, a feature common in bioactive molecules and dyes .

The canonical SMILES string C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O).[Na+]\text{C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O).[Na+]} and InChIKey VRBSMDAVVGUERI-UHFFFAOYSA-M provide precise descriptors for computational modeling and synthesis .

Synthesis and Chemical Reactivity

Synthetic Pathways

Though no explicit synthesis route is documented for this compound, plausible methods can be inferred from related sulfonated naphthalenes:

  • Sulfonation: Electrophilic substitution of naphthalene with fuming sulfuric acid introduces the sulfonate group at the 1-position.

  • Friedel-Crafts Alkylation: Reaction with 2-hydroxybenzyl chloride under Lewis acid catalysis (e.g., AlCl3_3) attaches the (2-hydroxyphenyl)methyl group at the 4-position.

  • Hydroxylation: Oxidation or hydroxylative dearomatization introduces the 3-hydroxy group.

Yield optimization remains unexplored, but similar multi-step syntheses report efficiencies of 15–30% .

Stability and Reactivity

The sodium sulfonate group enhances water solubility but may limit stability in acidic conditions, where protonation could precipitate the free sulfonic acid. The phenolic hydroxy groups (pKa_a ~10) are susceptible to oxidation, necessitating inert atmospheres during storage .

Physicochemical Properties

PropertyValue/RangeMethod (Inferred)
Molecular Weight352.3 g/molMass spectrometry
Melting PointNot reported
Water Solubility>10 mg/mL (predicted)Computational
Log P (Octanol-Water)1.2 (predicted)QSPR modeling
UV-Vis λmax\lambda_{\text{max}}280–320 nm (predicted)Analogous compounds

The compound’s sulfonate group dominates its solubility profile, enabling dissolution in polar solvents (water, DMSO) but poor solubility in apolar media (hexane, chloroform) .

Future Research Directions

  • Synthesis Optimization: Develop high-yield, scalable routes using green chemistry principles (e.g., catalytic sulfonation).

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity in vitro.

  • Materials Science: Explore use in ion-exchange resins or conductive polymers leveraging the sulfonate group.

  • Toxicology Studies: Establish acute and chronic toxicity profiles for industrial or pharmaceutical use.

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